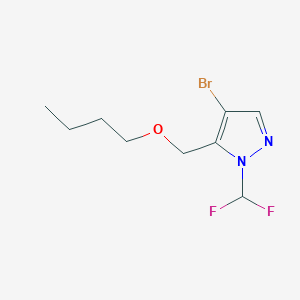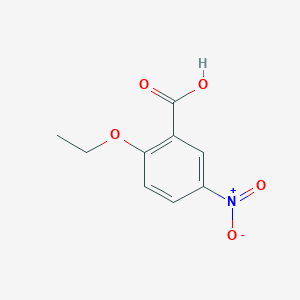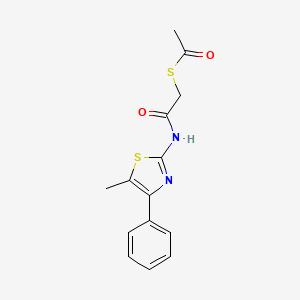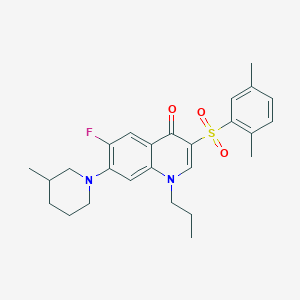
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound belonging to the broader class of oxadiazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the pyridin-2(1H)-one moiety in its structure adds to its biological significance, making it a valuable target for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions
Starting Materials: : Commonly used starting materials include 4-(methylthio)benzonitrile and 2-hydroxypyridine.
Formation of 1,2,4-Oxadiazole: : The nitrile group undergoes cyclization with hydrazine or hydroxylamine derivatives to form the 1,2,4-oxadiazole ring.
Coupling Reaction: : The 1,2,4-oxadiazole intermediate is then coupled with 2-hydroxypyridine under specific conditions (e.g., using a base like potassium carbonate) to form the final product.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized temperature, pressure, and catalysts are crucial in these processes to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to introduce sulfoxide or sulfone functionalities on the methylthio group.
Reduction: : Reducing agents can convert the oxadiazole ring to different nitrogen-containing heterocycles.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents, alkylating agents, and conditions like acidic or basic environments.
Major Products Formed
These reactions yield a wide array of derivatives, including sulfoxides, sulfones, and different heterocyclic compounds, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one serves as a precursor or intermediate in the synthesis of more complex molecules. Its structural framework is exploited in designing new materials with specific electronic properties.
Biology and Medicine
The biological activity of this compound is explored in antimicrobial, antiviral, and anticancer research. Its ability to interact with various biomolecules makes it a promising candidate for drug development.
Industry
In industry, it finds applications in developing new agrochemicals that protect crops from pests and diseases. Its derivatives are also used in creating high-performance materials, such as polymers and dyes.
Mecanismo De Acción
The compound's biological effects are mediated through its interaction with cellular targets. The oxadiazole and pyridin-2(1H)-one moieties contribute to its binding affinity with enzymes and receptors, disrupting their normal function and leading to therapeutic effects. Specific pathways, such as those involving oxidative stress or signal transduction, are often targeted.
Comparación Con Compuestos Similares
Similar compounds include:
2,5-Diphenyl-1,3,4-oxadiazole: : Known for its strong fluorescence and applications in optoelectronics.
3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: : Exhibits different biological activities due to the nitro group's presence.
Compared to these, 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one stands out due to its specific structural features that influence its reactivity and biological interactions.
Propiedades
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-20-10-6-4-9(5-7-10)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUUGWPGPFUZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)



![5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)
